

Spectroscopic Profile of 4-Chloroindoline: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4-Chloroindoline

Cat. No.: B1352058

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Introduction

4-Chloroindoline (CAS: 41910-64-9), with the IUPAC name 4-chloro-2,3-dihydro-1H-indole, is a halogenated derivative of indoline, a key heterocyclic scaffold in numerous biologically active compounds and pharmaceutical agents. The strategic placement of a chlorine atom on the benzene ring significantly influences the molecule's electronic properties and metabolic stability, making it a valuable intermediate in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation during synthesis and further chemical transformations.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Chloroindoline**. The content is structured to offer not only the raw spectral data but also expert interpretation and practical experimental protocols, reflecting a field-proven approach to spectroscopic analysis.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Figure 1: Chemical structure of **4-Chloroindoline**.

Table 1: Chemical Properties of **4-Chloroindoline**

Property	Value	Source
CAS Number	41910-64-9	
Molecular Formula	C ₈ H ₈ CIN	
Molecular Weight	153.61 g/mol	
IUPAC Name	4-chloro-2,3-dihydro-1H-indole	

Safety and Handling

As a chlorinated amine, **4-Chloroindoline** requires careful handling in a laboratory setting. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[\[1\]](#)

Recommended Handling Protocol:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Gloves: Wear chemical-resistant gloves (e.g., nitrile).
 - Eye Protection: Use chemical safety goggles or a face shield.
 - Lab Coat: A standard laboratory coat is required.
- Hygiene: Avoid inhalation of dust or vapors. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4-Chloroindoline** provides distinct signals for the aromatic and aliphatic protons.

Table 2: ¹H NMR Data for **4-Chloroindoline** (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
6.90	dd	1H	7.6, 0.4	Ar-H
6.78-6.83	m	1H	-	Ar-H
6.62-6.66	m	1H	-	Ar-H
3.62	t	2H	8.4	-CH ₂ -N-
3.08	t	2H	8.4	Ar-CH ₂ -

Data sourced from ChemicalBook.[\[2\]](#)

Interpretation of the ¹H NMR Spectrum:

- The aromatic region (6.6-7.0 ppm) shows three distinct signals, consistent with a trisubstituted benzene ring. The downfield shift of these protons is characteristic of their attachment to an aromatic system. The multiplicities (doublet of doublets and multiplets) arise from the coupling between adjacent aromatic protons.
- The two triplets at 3.62 and 3.08 ppm are characteristic of the two methylene groups in the five-membered ring. The triplet at 3.62 ppm is assigned to the methylene group adjacent to the nitrogen atom due to the deshielding effect of the heteroatom. The upfield triplet at 3.08 ppm corresponds to the benzylic methylene group. The coupling constant of 8.4 Hz indicates vicinal coupling between these two methylene groups.

Experimental Protocol for ¹H NMR Acquisition:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Chloroindoline** in ~0.6 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard 1D proton experiment (e.g., zg30).
 - Number of Scans: 16-32 scans for a good signal-to-noise ratio.
 - Relaxation Delay (D1): 1-2 seconds.
 - Acquisition Time (AQ): 3-4 seconds.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.

^{13}C NMR Spectroscopy (Predicted)

Due to the unavailability of experimental ^{13}C NMR data in the public domain, a predicted spectrum is presented below. This prediction was generated using advanced computational algorithms and serves as a reliable guide for spectral interpretation.

Table 3: Predicted ^{13}C NMR Data for **4-Chloroindoline**

Predicted Chemical Shift (δ , ppm)	Assignment
150.8	C7a
132.5	C3a
129.5	C6
125.1	C4
120.2	C5
109.8	C7
47.3	C2
29.8	C3

Prediction generated using NMRDB.org.

Interpretation of the Predicted ^{13}C NMR Spectrum:

- The aromatic region is expected to show six signals, corresponding to the six carbon atoms of the benzene ring. The carbon atom bearing the chlorine (C4) and the two carbons of the fused ring system (C3a and C7a) are quaternary and will likely show weaker signals.
- The two aliphatic carbons of the pyrrolidine ring are predicted to appear in the upfield region, with the carbon adjacent to the nitrogen (C2) being more deshielded than the benzylic carbon (C3).

Experimental Protocol for ^{13}C NMR Acquisition:

- Sample Preparation: Use the same sample prepared for ^1H NMR, ensuring a sufficient concentration (15-25 mg in ~ 0.6 mL of CDCl_3).
- Instrumentation: A 100 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

- Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ^{13}C .
- Relaxation Delay (D1): 2 seconds.
- Processing: Similar to ^1H NMR, process the FID and reference the spectrum to the CDCl_3 triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. While an experimental spectrum for **4-Chloroindoline** is not readily available, the expected characteristic absorption bands can be predicted based on its structure.

Table 4: Expected Characteristic IR Absorption Bands for **4-Chloroindoline**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3400-3300	N-H Stretch	Secondary Amine
3100-3000	C-H Stretch	Aromatic
3000-2850	C-H Stretch	Aliphatic (CH_2)
1600-1450	C=C Stretch	Aromatic Ring
1350-1250	C-N Stretch	Aromatic Amine
800-600	C-Cl Stretch	Aryl Halide

Interpretation of Expected IR Absorptions:

- A prominent peak in the 3400-3300 cm^{-1} region would confirm the presence of the N-H bond of the secondary amine.
- The presence of both aromatic and aliphatic C-H stretches would be observed just above and below 3000 cm^{-1} , respectively.
- A series of sharp peaks in the 1600-1450 cm^{-1} region are characteristic of the carbon-carbon double bond vibrations within the benzene ring.

- The C-N and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy (ATR):

- Sample Preparation: Place a small amount of solid **4-Chloroindoline** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition: Collect the spectrum over the range of 4000-400 cm^{-1} .
- Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

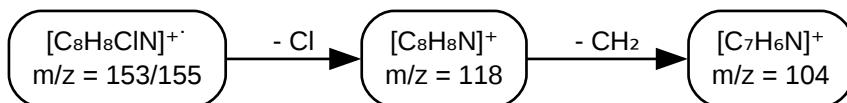
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data:

- Molecular Ion (M^+): $\text{m/z} = 153$ ($^{12}\text{C}_8^{1}\text{H}_8^{35}\text{Cl}^{14}\text{N}$) and 155 ($^{12}\text{C}_8^{1}\text{H}_8^{37}\text{Cl}^{14}\text{N}$)
- Isotopic Pattern: The presence of a chlorine atom will result in a characteristic $\text{M}+2$ peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.

Expected Fragmentation Pattern:

The fragmentation of **4-Chloroindoline** upon electron ionization is likely to proceed through several key pathways.



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Figure 2: Predicted major fragmentation pathway for **4-Chloroindoline**.

Interpretation of the Mass Spectrum:

- Molecular Ion Peak: The most important piece of information is the molecular ion peak, which confirms the molecular weight of the compound. The isotopic cluster at m/z 153 and 155 in a ~3:1 ratio would be a clear indicator of a monochlorinated compound.
- Major Fragments:
 - Loss of a chlorine radical from the molecular ion would result in a fragment at m/z 118.
 - Subsequent loss of a methylene group from the m/z 118 fragment could lead to a fragment at m/z 104.

Experimental Protocol for Mass Spectrometry (EI-MS):

- Sample Introduction: Introduce a small amount of **4-Chloroindoline** into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
- Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-200).
- Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak, isotopic patterns, and characteristic fragment ions.

Conclusion

The spectroscopic data and interpretations presented in this guide provide a comprehensive framework for the identification and characterization of **4-Chloroindoline**. The combination of ^1H NMR, predicted ^{13}C NMR, expected IR absorptions, and predicted mass spectrometry data offers a multi-faceted analytical approach. Researchers and drug development professionals can leverage this information to ensure the quality and identity of **4-Chloroindoline** in their

synthetic and developmental workflows. Adherence to the outlined experimental protocols will facilitate the acquisition of high-quality, reproducible spectroscopic data.

References

- PubChem. **4-Chloroindoline**. National Center for Biotechnology Information. [[Link](#)]
- NMRDB.org. Online NMR Prediction. [[Link](#)]

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Sources

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